molecular formula C12H11NO2 B367074 1-Allyl-5-methyl-1H-indole-2,3-dione CAS No. 63725-89-3

1-Allyl-5-methyl-1H-indole-2,3-dione

Cat. No.: B367074
CAS No.: 63725-89-3
M. Wt: 201.22g/mol
InChI Key: DFBDQTRYHJCVSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Allyl-5-methyl-1H-indole-2,3-dione is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-Allyl-5-methyl-1H-indole-2,3-dione can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which uses hydrazine derivatives and ketones under acidic conditions . Another approach is the direct functionalization of existing unsaturated hydrocarbons with substituted imidazoles and oxygen . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

1-Allyl-5-methyl-1H-indole-2,3-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions typically use reagents like lithium aluminum hydride or sodium borohydride to produce reduced forms of the compound.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Scientific Research Applications

1-Allyl-5-methyl-1H-indole-2,3-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Allyl-5-methyl-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in its observed biological effects .

Comparison with Similar Compounds

1-Allyl-5-methyl-1H-indole-2,3-dione can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-methyl-1-prop-2-enylindole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-3-6-13-10-5-4-8(2)7-9(10)11(14)12(13)15/h3-5,7H,1,6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFBDQTRYHJCVSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)C2=O)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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